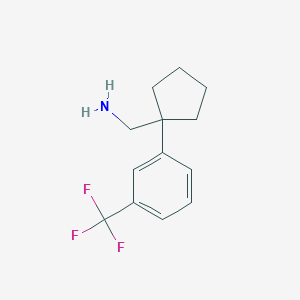

(1-(3-(Trifluoromethyl)phenyl)cyclopentyl)methanamine

Description

(1-(3-(Trifluoromethyl)phenyl)cyclopentyl)methanamine is a chemical compound with the molecular formula C13H16F3N and a molecular weight of 243.27 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopentyl group and a methanamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

[1-[3-(trifluoromethyl)phenyl]cyclopentyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N/c14-13(15,16)11-5-3-4-10(8-11)12(9-17)6-1-2-7-12/h3-5,8H,1-2,6-7,9,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMRAPSRBGTZOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-(Trifluoromethyl)phenyl)cyclopentyl)methanamine typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with cyclopentylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(3-(Trifluoromethyl)phenyl)cyclopentyl)methanamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Various nucleophiles like halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

The incorporation of trifluoromethyl groups into organic molecules has been shown to enhance their pharmacological properties. Research indicates that compounds featuring the trifluoromethyl group can exhibit improved bioactivity, making them valuable in drug development.

Antiviral Agents

Recent studies have focused on the synthesis of N-trifluoroalkyl anilines as potential anti-influenza agents. The introduction of a trifluoromethyl group into these compounds has been linked to increased efficacy against viral infections. For instance, derivatives of (1-(3-(trifluoromethyl)phenyl)cyclopentyl)methanamine have been explored for their potential to inhibit influenza virus replication, showing promising results in vitro .

Prolyl Hydroxylase Inhibitors

Compounds with similar structures have been investigated as prolyl hydroxylase inhibitors, which are relevant in treating conditions like anemia and fibrosis. The trifluoromethyl group enhances the binding affinity of these compounds to their target enzymes, thus improving therapeutic outcomes .

Synthetic Methodologies

The synthesis of (1-(3-(trifluoromethyl)phenyl)cyclopentyl)methanamine can be achieved through various methodologies that emphasize modularity and efficiency.

Metallaphotoredox Catalysis

A notable approach involves metallaphotoredox catalysis, which allows for the efficient incorporation of the trifluoromethyl moiety into complex organic frameworks. This method provides high levels of regioselectivity and can accommodate a variety of functional groups, making it suitable for synthesizing diverse derivatives .

Multicomponent Coupling Reactions

Multicomponent coupling reactions have also been employed to synthesize this compound efficiently. By utilizing readily available starting materials such as nitroarenes and tertiary alkylamines, researchers have developed protocols that yield high product diversity with minimal side reactions .

Structure-Activity Relationship Studies

The unique structural features of (1-(3-(trifluoromethyl)phenyl)cyclopentyl)methanamine make it an excellent candidate for structure-activity relationship (SAR) studies. Researchers can modify different components of the molecule to assess how these changes affect biological activity.

Enhanced Physicochemical Properties

The integration of trifluoromethyl groups has been shown to significantly enhance the absorption, distribution, metabolism, and excretion (ADME) properties of drug-like molecules. This "magic methyl effect" can lead to compounds with improved pharmacokinetic profiles .

Case Studies and Research Findings

Several case studies highlight the practical applications of (1-(3-(trifluoromethyl)phenyl)cyclopentyl)methanamine in drug development:

Mechanism of Action

The mechanism of action of (1-(3-(Trifluoromethyl)phenyl)cyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclopentyl and methanamine moieties contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

1-Cyclopentyl-3-(3-trifluoromethyl-phenyl)urea: This compound has a similar structure but contains a urea group instead of a methanamine moiety.

1-Cyclohexyl-3-(3-trifluoromethyl-phenyl)urea: Similar to the above compound but with a cyclohexyl group instead of a cyclopentyl group.

Uniqueness

The uniqueness of (1-(3-(Trifluoromethyl)phenyl)cyclopentyl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the cyclopentyl and methanamine moieties contribute to its binding affinity and specificity for molecular targets .

Biological Activity

(1-(3-(Trifluoromethyl)phenyl)cyclopentyl)methanamine, also known by its CAS number 1152568-45-0, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacokinetic properties of drugs, while the cyclopentyl moiety contributes to the compound's conformational flexibility. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl-substituted phenyl ring attached to a cyclopentyl group through a methanamine linker. This configuration may influence its interaction with biological targets due to steric and electronic effects.

The biological activity of (1-(3-(Trifluoromethyl)phenyl)cyclopentyl)methanamine can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, potentially influencing pathways related to mood and cognition.

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like diabetes or obesity.

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, possibly through disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Table 1: Summary of Biological Activities

Case Studies

Recent research has highlighted the potential applications of (1-(3-(Trifluoromethyl)phenyl)cyclopentyl)methanamine in various therapeutic areas:

- Antimicrobial Studies : A study evaluating the antimicrobial efficacy found that derivatives containing the trifluoromethyl group exhibited significant activity against Gram-positive bacteria, suggesting a promising avenue for further development as an antibacterial agent .

- Neuropharmacological Research : Investigations into the neuropharmacological properties indicated that this compound may enhance serotonin uptake inhibition compared to non-fluorinated analogs, which could be beneficial in treating mood disorders .

- Cytotoxicity Assessments : In vitro studies demonstrated that this compound exhibited minimal cytotoxic effects on normal fibroblast cell lines at concentrations up to 2000 mg/kg, indicating a favorable safety profile for potential therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.